molecular formula C21H15BrClNO5 B374422 METHYL (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B374422
M. Wt: 476.7g/mol
InChI Key: DKLLCDOIGWYWNH-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a brominated benzodioxole moiety, a chlorinated phenyl ring, and a pyrrole carboxylate ester, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the brominated benzodioxole and chlorinated phenyl intermediates, followed by their condensation with a suitable pyrrole derivative. Key reaction conditions include:

    Condensation: The condensation reaction between the brominated benzodioxole and the chlorinated phenyl derivative can be facilitated by using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the pyrrole carboxylate with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Exploration of its properties for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the chlorinated phenyl ring.

    Methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the chlorine atom on the phenyl ring.

Properties

Molecular Formula

C21H15BrClNO5

Molecular Weight

476.7g/mol

IUPAC Name

methyl (4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(3-chlorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H15BrClNO5/c1-11-19(21(26)27-2)15(20(25)24(11)14-5-3-4-13(23)8-14)6-12-7-17-18(9-16(12)22)29-10-28-17/h3-9H,10H2,1-2H3/b15-6-

InChI Key

DKLLCDOIGWYWNH-UUASQNMZSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)N1C4=CC(=CC=C4)Cl)C(=O)OC

Isomeric SMILES

CC1=C(/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)N1C4=CC(=CC=C4)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)N1C4=CC(=CC=C4)Cl)C(=O)OC

Origin of Product

United States

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